Ethyl 3-amino-6-chloro-2-methylbenzoate
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Overview
Description
Ethyl 3-amino-6-chloro-2-methylbenzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group, an amino group, a chlorine atom, and a methyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of ethyl 3-amino-6-chloro-2-methylbenzoate typically begins with commercially available starting materials such as 3-amino-2-methylbenzoic acid and ethyl chloroformate.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under anhydrous conditions and at controlled temperatures to ensure high yields and purity of the product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes and the use of automated reactors to optimize reaction conditions and scale up production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to enhance the efficiency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Ethyl 3-amino-6-chloro-2-methylbenzoate can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride to convert the ester group into an alcohol.
Oxidation Reactions: Oxidizing agents such as potassium permanganate can oxidize the methyl group to form a carboxylic acid derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like ethanol or water.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate in aqueous or acidic conditions.
Major Products:
Substitution: Formation of derivatives such as ethyl 3-amino-6-hydroxy-2-methylbenzoate.
Reduction: Formation of ethyl 3-amino-6-chloro-2-methylbenzyl alcohol.
Oxidation: Formation of ethyl 3-amino-6-chloro-2-methylbenzoic acid.
Scientific Research Applications
Chemistry: Ethyl 3-amino-6-chloro-2-methylbenzoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals
Biology: In biological research, this compound is used to study the effects of substituted benzoates on cellular processes. It can serve as a model compound to investigate the interactions of similar molecules with biological targets.
Medicine: this compound has potential applications in the development of new drugs. Its structural features make it a candidate for the synthesis of compounds with antimicrobial, anti-inflammatory, or anticancer properties.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of ethyl 3-amino-6-chloro-2-methylbenzoate depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the amino and chlorine groups allows for hydrogen bonding and electrostatic interactions with biological macromolecules, which can modulate their activity and function.
Comparison with Similar Compounds
Ethyl 3-amino-2-methylbenzoate: Lacks the chlorine atom, which may affect its reactivity and biological activity.
Ethyl 3-amino-6-chlorobenzoate: Lacks the methyl group, which may influence its solubility and interaction with biological targets.
Ethyl 3-amino-2-chloro-6-methylbenzoate: Similar structure but with different substitution pattern, which can lead to variations in chemical and biological properties.
Uniqueness: Ethyl 3-amino-6-chloro-2-methylbenzoate is unique due to the specific arrangement of its functional groups. The combination of the amino, chlorine, and methyl groups on the benzene ring provides distinct chemical reactivity and potential biological activity that may not be present in similar compounds.
Properties
IUPAC Name |
ethyl 3-amino-6-chloro-2-methylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-3-14-10(13)9-6(2)8(12)5-4-7(9)11/h4-5H,3,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKJFSMKISMKAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1C)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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